

Spectroscopic Data of (E)-3-bromo-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-pentene

Cat. No.: B13549082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-bromo-2-pentene. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide combines theoretical predictions, analysis of similar compounds, and established spectroscopic principles to offer a detailed characterization.

Chemical Structure and Properties

(E)-3-bromo-2-pentene is a halogenated alkene with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol .^{[1][2][3]} The "(E)" designation indicates that the ethyl group and the methyl group are on opposite sides of the carbon-carbon double bond.

Structure with Atom Numbering:

Caption: Structure of (E)-3-bromo-2-pentene with atom numbering for NMR assignments.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (E)-3-bromo-2-pentene. These values are derived from established correlation charts, spectral data of analogous compounds, and computational predictions.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	~1.7	Doublet	~7.0	3H
2	~5.8	Quartet	~7.0	1H
4	~2.4	Quartet	~7.5	2H
5	~1.1	Triplet	~7.5	3H

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Atom Number	Chemical Shift (δ , ppm)
1	~15
2	~125
3	~130
4	~30
5	~12

Table 3: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~2970-2850	C(sp ³)-H Stretch	Medium-Strong
~3020	C(sp ²)-H Stretch	Medium
~1660	C=C Stretch	Medium-Weak
~1450, ~1375	C-H Bend	Medium
~965	(E) C-H Bend (out-of-plane)	Strong
~600-500	C-Br Stretch	Strong

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Proposed Fragment Ion	Notes
148/150	[C ₅ H ₉ Br] ⁺ (M ⁺ /M ⁺⁺ 2)	Molecular ion peak with characteristic 1:1 bromine isotope pattern.
69	[C ₅ H ₉] ⁺	Loss of Bromine radical.
41	[C ₃ H ₅] ⁺ (Allyl cation)	Common fragment in unsaturated systems.

Experimental Protocols

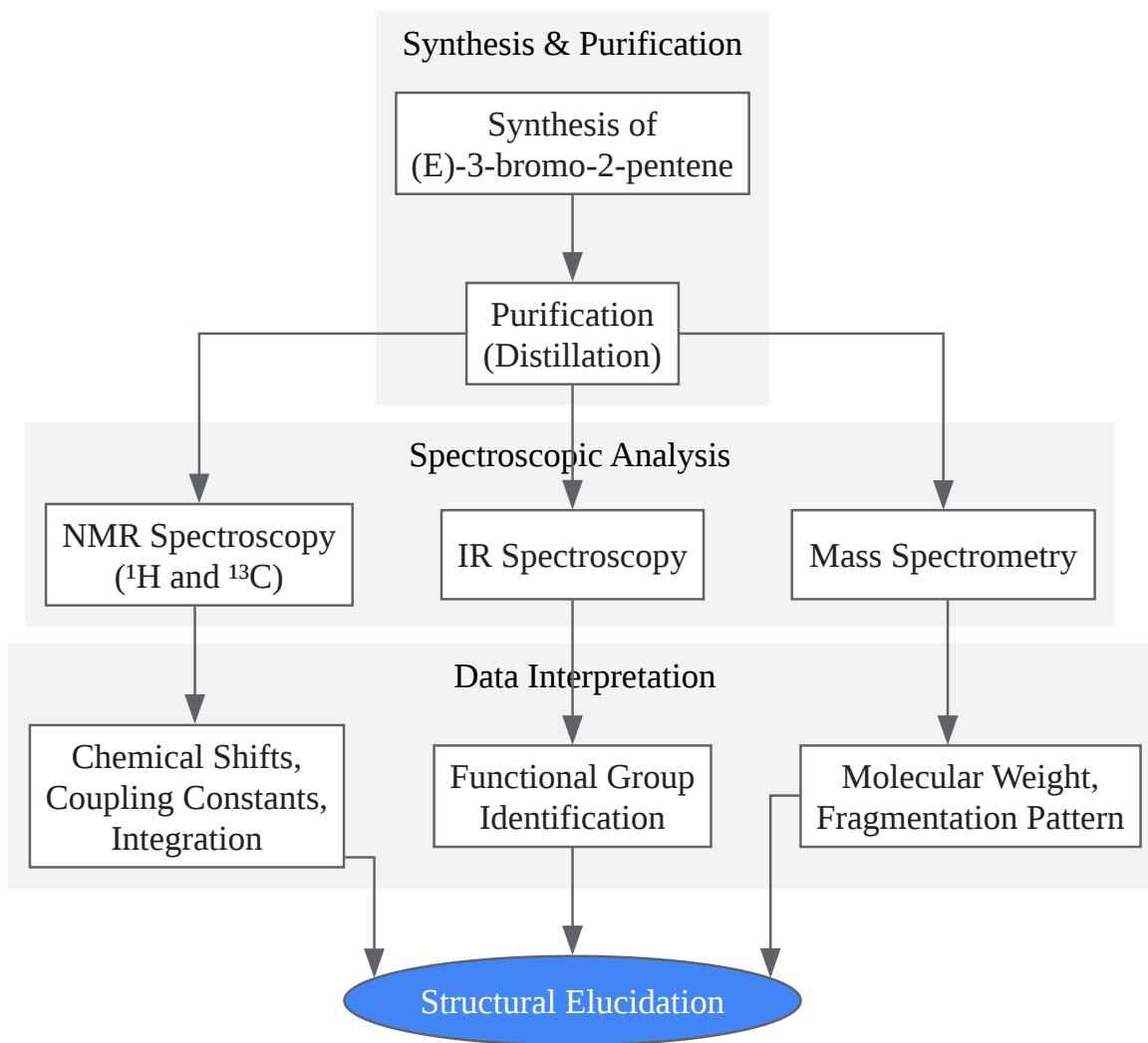
While a specific, detailed experimental protocol for the synthesis of **(E)-3-bromo-2-pentene** is not readily available in the searched literature, a plausible synthetic route can be adapted from general procedures for the synthesis of similar vinylic bromides.

Synthesis of (E)-3-bromo-2-pentene from 2-Pentyne

This protocol involves the hydrobromination of an alkyne, which typically proceeds with anti-addition, leading to the (E)-isomer.

Materials:

- 2-Pentyne
- Hydrogen bromide (HBr) gas or a solution in acetic acid
- Anhydrous solvent (e.g., hexane or dichloromethane)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Gas inlet tube
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Distillation apparatus


Procedure:

- In a clean, dry round-bottom flask, dissolve 2-pentyne in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly bubble anhydrous hydrogen bromide gas through the solution with constant stirring. Alternatively, add a stoichiometric amount of HBr in acetic acid dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any excess acid.

- Extract the organic layer. Wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain **(E)-3-bromo-2-pentene**.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **(E)-3-bromo-2-pentene**.

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons. The vinylic proton (H2) is expected to be the most downfield signal due to its proximity to the electronegative bromine atom and its position on the double bond. The coupling between H1 and H2, and between H4 and H5, provides key structural information.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum should display five signals, one for each carbon atom. The two sp² hybridized carbons (C2 and C3) are expected to be the most downfield, with the carbon atom directly bonded to the bromine (C3) being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. The presence of a C=C stretching vibration around 1660 cm⁻¹ would confirm the alkene functionality. A strong absorption band around 965 cm⁻¹ is characteristic of the out-of-plane C-H bending for a trans (E)-disubstituted alkene. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight of the compound. A key feature would be the presence of two molecular ion peaks (M⁺ and M⁺⁺²) of nearly equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the alkyl chain.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the spectroscopic data for **(E)-3-bromo-2-pentene**. The presented data and experimental protocols are based on

established chemical principles and data from analogous structures, offering a solid foundation for researchers and professionals working with this or similar compounds. Experimental verification of these predicted data is highly recommended for any application where precise spectroscopic characterization is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (e)-3-Bromo-2-pentene | C5H9Br | CID 118616864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-pent-2-ene | C5H9Br | CID 210948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentene, 3-bromo- | C5H9Br | CID 6445110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of (E)-3-bromo-2-pentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13549082#spectroscopic-data-for-e-3-bromo-2-pentene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com